molecular formula C16H17N B13605183 3-[(4-Phenylphenyl)methyl]azetidine CAS No. 937619-53-9

3-[(4-Phenylphenyl)methyl]azetidine

Cat. No.: B13605183
CAS No.: 937619-53-9
M. Wt: 223.31 g/mol
InChI Key: XXUJDKKGUYUONW-UHFFFAOYSA-N
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Description

3-[(4-Phenylphenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound of interest in pharmaceutical research and synthetic chemistry . The azetidine ring is a four-membered saturated scaffold recognized as a valuable structural motif for designing bioactive molecules and as a building block for creating more complex chemical architectures . Azetidine derivatives are frequently explored in medicinal chemistry due to their presence in compounds with a wide spectrum of biological activities. Research indicates that structurally related azetidine-based compounds, particularly azetidine-2-ones (β-lactams), form the core of several classes of antibiotics and have demonstrated significant antimicrobial and antiviral properties in scientific studies . Furthermore, such derivatives are investigated for their potential in developing treatments for conditions like tuberculosis, with some novel spirocyclic azetidines showing excellent in vitro activity against Mycobacterium tuberculosis . The biphenylmethyl substitution in this specific compound may contribute to unique steric and electronic properties, potentially influencing its interaction with biological targets or its utility in metal-catalyzed cross-coupling reactions to generate diverse chemical libraries for screening . This product is intended for research purposes as a chemical intermediate or building block for the synthesis of more complex molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

937619-53-9

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

3-[(4-phenylphenyl)methyl]azetidine

InChI

InChI=1S/C16H17N/c1-2-4-15(5-3-1)16-8-6-13(7-9-16)10-14-11-17-12-14/h1-9,14,17H,10-12H2

InChI Key

XXUJDKKGUYUONW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of Azetidine Ring Systems

Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring

The reactivity of the azetidine ring is largely a consequence of its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate, positioned between the highly strained and reactive three-membered aziridines (approx. 27.7 kcal/mol) and the relatively stable five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This inherent strain makes the σ-N–C bonds within the azetidine ring weaker and more susceptible to cleavage, providing a thermodynamic driving force for reactions that relieve this strain. rsc.orgrsc.org

While the ring strain makes azetidines reactive, they are notably more stable and easier to handle than their three-membered aziridine (B145994) counterparts. rsc.orgresearchwithrutgers.com This balance of stability and reactivity allows for unique chemical transformations that can be initiated under specific conditions, making azetidines valuable intermediates in organic synthesis. rsc.orgresearchwithrutgers.com The reactivity can be triggered by various means, including Lewis acid catalysis or conversion into quaternary azetidinium salts, which further activates the ring towards nucleophilic attack. magtech.com.cn The presence of substituents on the azetidine ring, such as the (4-phenylphenyl)methyl group at the C-3 position, can influence the electronic properties and steric environment of the ring, thereby modulating its reactivity.

Table 1: Comparison of Ring Strain in Cyclic Amines

Heterocycle Ring Size Approximate Ring Strain (kcal/mol)
Aziridine 3 27.7
Azetidine 4 25.4
Pyrrolidine (B122466) 5 5.4
Piperidine 6 ~0

Data sourced from multiple chemical literature reviews. rsc.orgresearchgate.net

Ring-Opening Reactions of Azetidines

Ring-opening reactions are a hallmark of azetidine chemistry, providing a versatile pathway to highly functionalized acyclic amines. rsc.orgorganic-chemistry.org These reactions are driven by the release of the ring strain.

Nucleophilic Ring-Opening: A primary pathway for azetidine functionalization is through nucleophilic ring-opening. Azetidines themselves are relatively stable and often require activation to undergo such reactions. magtech.com.cn This is typically achieved by:

Protonation or Lewis Acid Catalysis: An acid can protonate the nitrogen atom, making the ring more electrophilic and susceptible to attack by weak nucleophiles.

Formation of Azetidinium Ions: Alkylation or acylation of the nitrogen atom forms a positively charged azetidinium ion. This dramatically increases the ring's reactivity towards nucleophiles. magtech.com.cnorganic-chemistry.org

The regioselectivity of the nucleophilic attack on unsymmetrical azetidinium ions is a critical aspect, governed by both electronic and steric factors. magtech.com.cnorganic-chemistry.org Studies on various substituted azetidinium salts have shown that nucleophiles generally attack the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn However, electronic effects can override steric hindrance. For instance, substituents that can stabilize a positive charge, such as an aryl group, direct the nucleophile to the carbon atom to which they are attached (the C-2 position). magtech.com.cnorganic-chemistry.org In the case of 3-substituted azetidines like 3-[(4-Phenylphenyl)methyl]azetidine, nucleophilic attack would typically occur at the C-2 or C-4 positions.

Acid-Mediated Decomposition: Certain N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov Research has shown that for specific aryl-azetidine chemotypes, decomposition occurs more rapidly at low pH. nih.gov The proposed mechanism involves the protonation of the azetidine nitrogen, which precedes the ring-opening step. The stability of the azetidine is therefore directly related to the pKₐ of the azetidine nitrogen. nih.gov

Table 2: Factors Influencing Regioselectivity in Azetidinium Ring-Opening

Factor Influence on Nucleophilic Attack
Steric Hindrance Strong or bulky nucleophiles typically attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn
Electronic Effects Nucleophiles tend to attack carbon atoms that can better stabilize a positive charge (e.g., benzylic or allylic carbons). magtech.com.cn
Nucleophile Type The nature of the nucleophile (e.g., "hard" vs. "soft") can influence the site of attack. organic-chemistry.org
Substituent Position The location of substituents (C-2, C-3, or C-4) dictates the steric and electronic environment around the potential attack sites. organic-chemistry.org

Bond Functionalization and Cleavage Mechanisms

The functionalization of azetidines is intrinsically linked to the cleavage of its ring bonds, primarily the C-N σ-bond. The strain energy of the ring provides a potent driving force for these transformations. rsc.org

C-N Bond Cleavage: The cleavage of the C-N bond is a key step in many azetidine reactions, particularly in ring-opening processes. In nucleophilic ring-opening of azetidinium ions, the reaction proceeds via an Sₙ2-type mechanism where the nucleophile attacks one of the α-carbons, leading to the cleavage of the adjacent C-N bond. youtube.com

Recent studies have also explored transition-metal-free methods for selective C-N σ-bond cleavage. For example, a method using an electride derived from sodium dispersions has been developed for the C-N bond cleavage of N-acylazetidines. nih.gov This reaction demonstrates excellent chemoselectivity, as less strained cyclic amides (like pyrrolidones) and acyclic amides remain stable under the same conditions, highlighting the critical role of ring strain in enabling this cleavage. nih.gov

C-H Bond Functionalization: While ring-opening reactions are prevalent, methods for the functionalization of the azetidine ring while keeping it intact have also been developed. Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully used to synthesize functionalized azetidines, demonstrating a powerful strategy for C-H bond functionalization. rsc.org

Investigations into Reaction Mechanisms of Azetidine Formation

The synthesis of the azetidine ring itself has been the subject of extensive mechanistic investigation. Understanding these formation mechanisms is crucial for developing efficient and stereoselective synthetic routes.

Intramolecular Cyclization: The most common and classical method for synthesizing azetidines is the intramolecular cyclization of γ-aminohalides or other γ-amino compounds bearing a suitable leaving group. acs.org The mechanism involves an intramolecular nucleophilic substitution (Sₙ2) where the lone pair of the nitrogen atom attacks the γ-carbon, displacing the leaving group to form the four-membered ring. youtube.com This reaction can sometimes compete with elimination reactions, a challenge that arises from the strain of the forming azetidine ring. acs.org The efficiency of the cyclization can be highly dependent on the reaction conditions and the nature of the substituents on the carbon chain. acs.org For instance, the synthesis of 3-(4-bromophenyl)azetidine (B121925) has been achieved through a multi-step sequence culminating in the cyclization of a tosylated aminopropanol (B1366323) derivative. researchgate.net

[2+2] Cycloaddition Reactions: Photochemical [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, provide another route to azetidines. nih.gov This reaction involves the cycloaddition of an imine and an alkene. Mechanistic studies, including computational investigations, suggest that the reaction can proceed through an excited triplet or singlet state of one of the reactants, followed by the formation of the four-membered ring. rsc.orgnih.gov Visible-light photocatalysis has emerged as a modern tool to promote these reactions under mild conditions. rsc.org

Other Mechanistic Pathways: Researchers have developed various other methods with distinct mechanisms. These include:

Ring Contraction: Synthesis of α-carbonyl-azetidines from 2-pyrrolidinones. rsc.org

Palladium-Catalyzed C-H Amination: An intramolecular reaction where a nitrogen atom is directed to a C-H bond at the γ-position to form the azetidine ring. The mechanism involves the generation of a high-valent palladium(IV) species that undergoes reductive elimination. rsc.org

Aminolysis of Epoxides: Lanthanide catalysts have been shown to promote the intramolecular aminolysis of cis-3,4-epoxy amines, where the nitrogen attacks the C3 position of the epoxide to regioselectively form a 3-hydroxyazetidine. frontiersin.org

These diverse mechanistic pathways underscore the rich chemistry involved in the formation of the strained yet synthetically valuable azetidine ring system.

Derivatization and Functionalization Strategies for the 3 4 Phenylphenyl Methyl Azetidine Core

Functionalization of the Azetidine (B1206935) Nitrogen (N-1 Position)

The secondary amine of the azetidine ring is a key handle for a variety of functionalization reactions. Its nucleophilicity allows for the introduction of a wide range of substituents, thereby modulating the physicochemical properties of the parent molecule.

Common strategies for N-functionalization include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: This involves the reaction of the azetidine nitrogen with alkylating agents such as alkyl halides or sulfonates. acsgcipr.org While effective, this method can sometimes lead to over-alkylation. acsgcipr.org Metal-free catalytic systems, for instance using triarylboranes, have also been developed for the N-alkylation of amines with esters, offering a milder reaction protocol. rsc.org

N-Acylation: The reaction with acyl chlorides or anhydrides readily forms the corresponding N-acylazetidines. This transformation introduces an amide bond, which can significantly alter the electronic and conformational properties of the molecule.

Reductive Amination: This powerful and versatile method involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to yield the N-substituted product. masterorganicchemistry.comjocpr.com A key advantage of this approach is the use of mild and selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are capable of reducing the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comyoutube.com This one-pot procedure is highly efficient for creating tertiary amines and avoids the issue of multiple alkylations often encountered with direct alkylation methods. acsgcipr.org The reaction is broadly applicable, tolerating a wide range of functional groups on both the amine and carbonyl components. sigmaaldrich.com

Table 1: Selected N-1 Functionalization Reactions for the Azetidine Ring

Reaction Type Reagent Class Product Class Key Features
N-Alkylation Alkyl Halides (R-X) N-Alkylazetidines Direct formation of a C-N bond; potential for over-alkylation.
N-Acylation Acyl Chlorides (RCOCl) N-Acylazetidines Forms a stable amide linkage.
Reductive Amination Aldehyde/Ketone + Reducing Agent N-Alkylazetidines High selectivity, mild conditions, avoids over-alkylation. acsgcipr.orgmasterorganicchemistry.com

Chemical Modifications at the C-3 Position of the Azetidine Ring

The C-3 position, which bears the phenylphenylmethyl substituent, is another focal point for derivatization, either through modification of the existing side chain or by direct functionalization of the ring itself.

The synthesis of 3-substituted azetidines, including the target compound, often involves multi-step sequences. One common approach is the creation of the azetidine ring through intramolecular cyclization of a suitably functionalized precursor. acs.orgrsc.org For example, a 2-substituted-1,3-propanediol can be converted into a 1,3-substituted azetidine. acs.org Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been synthesized through a sequence involving reduction, oxidation, and a Grignard reaction, followed by alkylation to form the final azetidine derivatives. nih.gov

Strain-release synthesis provides another powerful route. These methods use highly strained precursors, such as azabicyclobutanes, which react with nucleophiles to open the ring and install a substituent at the C-3 position. researchgate.netresearchgate.net

Direct functionalization of C-H bonds on the azetidine ring represents a modern and efficient approach to derivatization, minimizing the need for pre-functionalized substrates. While challenging, strategies for C-H activation have been developed. For instance, palladium-catalyzed intramolecular γ-C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org

Furthermore, the azetidine ring itself can act as a directing group for the C-H functionalization of adjacent aromatic rings. core.ac.uklookchem.com This ortho-directing ability, mediated by the coordinating nitrogen atom, allows for regioselective lithiation and subsequent reaction with electrophiles on an aryl group attached to the ring. core.ac.uklookchem.com While many examples focus on 2-arylazetidines, the principles can inform strategies for functionalizing the C-H bonds of the 3-substituted azetidine core or its aryl substituents. core.ac.uklookchem.com The combination of C-H activation with subsequent reactions like decarboxylative cross-coupling offers a modular method for the vicinal difunctionalization of heterocyclic compounds. nih.gov

Derivatization of the Phenylphenyl Moiety

The biphenyl (B1667301) group of 3-[(4-Phenylphenyl)methyl]azetidine is amenable to a variety of transformations, primarily through electrophilic aromatic substitution. nih.gov The two phenyl rings offer sites for introducing new functional groups that can profoundly influence the molecule's properties.

Friedel-Crafts reactions are a classic example. For instance, Friedel-Crafts acylation of biphenyl with acyl chlorides or anhydrides in the presence of a Lewis acid like aluminum chloride (AlCl₃) typically installs an acyl group at the para-position (C-4 or C-4') due to steric and electronic effects. nih.gov This leads to the formation of biphenyl ketones, which can serve as intermediates for further modifications. nih.gov

Table 2: Example Derivatizations of the Biphenyl Moiety

Reaction Type Reagents Product Description
Friedel-Crafts Acylation Acetyl Chloride, AlCl₃ Introduces an acetyl group onto one of the phenyl rings, typically at the para position. nih.gov
Friedel-Crafts Acylation Succinic Anhydride, AlCl₃ Results in the formation of a 4-phenylbenzoyl-propionic acid derivative. nih.gov
Nitration HNO₃, H₂SO₄ Introduces a nitro group (-NO₂) onto the aromatic ring system.
Halogenation Br₂, FeBr₃ Introduces a bromine atom onto the aromatic ring system.

Regioselective and Stereoselective Functionalization

Achieving control over the region and three-dimensional orientation of new functional groups is critical in synthesis. The this compound core contains a stereocenter at the C-3 position, which can influence the stereochemical outcome of subsequent reactions.

Stereoselective syntheses of substituted azetidines often rely on chiral auxiliaries or stereocontrolled cyclization reactions. researchgate.netnih.gov For example, the use of chiral N-tert-butanesulfinyl imines as intermediates allows for the diastereoselective addition of organometallic reagents, leading to enantioenriched nitrogen-containing heterocycles after cyclization. researchgate.net Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is another method to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Regioselectivity is also a key consideration, particularly when multiple reaction sites are available. As mentioned, the azetidine nitrogen can direct ortho-metalation on an attached aryl ring. core.ac.uklookchem.com In the case of the biphenyl group, substitution reactions can be directed to specific positions based on the electronic nature of existing substituents and the reaction conditions. For example, in electrophilic substitution on the biphenyl moiety, functionalization typically occurs at the para-position of the unsubstituted ring. nih.gov Furthermore, copper-catalyzed photoinduced radical cyclizations have been developed for the 4-exo-dig cyclization of ynamides, providing a regioselective route to C2-substituted azetidines. nih.gov

Computational and Theoretical Investigations of 3 4 Phenylphenyl Methyl Azetidine

Quantum Chemical Methods for Electronic Structure and Conformation Analysis

Quantum chemical methods are fundamental tools for elucidating the electronic structure and conformational landscape of molecules like 3-[(4-Phenylphenyl)methyl]azetidine. These calculations, often employing Density Functional Theory (DFT), allow for a detailed analysis of molecular geometry, orbital energies, and charge distribution, which collectively govern the molecule's reactivity and intermolecular interactions.

The electronic properties are often described by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For aromatic compounds and their derivatives, these orbitals are typically delocalized over the π-system.

Another important descriptor is the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a molecule like this compound, the nitrogen atom of the azetidine (B1206935) ring is expected to be a region of negative potential, making it a likely site for protonation or interaction with electrophiles. Conversely, the aromatic rings may exhibit regions of both positive and negative potential, influencing how the molecule interacts with other molecules, including biological receptors. nih.gov Computational studies on chlorinated biphenyls have successfully correlated MEPs with their toxic properties, demonstrating the predictive power of this parameter. nih.gov

Table 1: Key Areas of Quantum Chemical Analysis for Azetidine Derivatives

ParameterSignificanceComputational Method
Conformational AnalysisDetermines the 3D shape and steric profile of the molecule.Molecular Mechanics, DFT, Molecular Dynamics
Frontier Orbitals (HOMO/LUMO)Indicates chemical reactivity and electronic transitions.DFT, Ab initio methods
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions.DFT, Hartree-Fock
Dipole MomentQuantifies the overall polarity of the molecule.DFT, Ab initio methods

Theoretical Studies on Reaction Mechanisms and Selectivity in Azetidine Synthesis

The synthesis of azetidines, particularly those with complex substitution patterns like this compound, can be challenging due to the inherent strain of the four-membered ring. Theoretical studies play a vital role in understanding and optimizing synthetic routes by elucidating reaction mechanisms, identifying transition states, and predicting selectivity.

Another powerful approach is radical cyclization. Photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed for the synthesis of azetidines. DFT calculations in these studies have been instrumental in rationalizing the reaction mechanism, which involves the formation of an α-aminoalkyl radical, followed by cyclization. These calculations can explain the observed diastereoselectivity and the crucial role of the tertiary radical intermediate.

Furthermore, anti-Baldwin radical cyclizations of ynamides, catalyzed by copper under visible light, have been shown to be an effective method for constructing the azetidine ring. Computational studies can rationalize the regioselectivity of such 4-exo-dig cyclizations, which are typically disfavored by Baldwin's rules.

For the synthesis of this compound, a plausible route could involve the reaction of a suitable biphenyl-containing building block with a three-carbon unit that can cyclize to form the azetidine ring. Theoretical calculations would be invaluable in designing such a synthesis by:

Screening potential precursors and catalysts.

Determining the most energetically favorable reaction pathway.

Predicting the stereochemical outcome of the reaction.

Prediction of Molecular Properties Relevant to Structural Behavior

Computational tools can reliably predict a wide range of physicochemical properties that are crucial for understanding the structural behavior of a molecule and for assessing its potential as a drug candidate. These properties include lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. mdpi.com For this compound, these predicted properties offer a first glimpse into its likely behavior in biological systems.

The azetidine ring is known to impart favorable pharmacokinetic properties, such as reduced lipophilicity and increased three-dimensionality, when incorporated into drug candidates. researchgate.net The biphenyl (B1667301) group, on the other hand, is a large, hydrophobic moiety. The combination of these two structural features in this compound results in a molecule with balanced properties.

Various online platforms and software packages can perform these predictions based on the molecule's structure. The table below presents a set of predicted properties for this compound, generated using computational models.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
Molecular FormulaC₁₆H₁₇NBasic chemical information
Molecular Weight223.31 g/mol Influences diffusion and transport
Consensus LogP3.35Indicator of lipophilicity and membrane permeability
Topological Polar Surface Area (TPSA)12.03 ŲRelates to hydrogen bonding potential and permeability
Number of Hydrogen Bond Acceptors1Influences intermolecular interactions
Number of Hydrogen Bond Donors1Influences intermolecular interactions
Number of Rotatable Bonds3Indicator of conformational flexibility
GI AbsorptionHighPrediction of absorption from the gastrointestinal tract
BBB PermeantYesPrediction of ability to cross the blood-brain barrier

These predicted values suggest that this compound has good potential for oral absorption and may be able to penetrate the central nervous system. Such in silico predictions are invaluable in the early stages of drug discovery for prioritizing compounds for synthesis and further testing. peerscientist.comresearchgate.netnih.gov

Molecular Modeling for Scaffold Design and Structural Insights

The azetidine ring is an attractive scaffold for the design of new bioactive molecules. Its rigid, three-dimensional structure can be used to orient substituents in specific vectors, allowing for precise interactions with biological targets. Molecular modeling techniques, such as docking and molecular dynamics simulations, are employed to understand how azetidine-based scaffolds can be elaborated to create potent and selective ligands. researchgate.netacs.org

In the context of this compound, the biphenylmethyl group represents a significant structural feature that can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, with a protein binding pocket. Molecular modeling studies on other biphenyl-containing molecules have demonstrated how this moiety can be optimized to enhance binding affinity and selectivity. For example, in the design of NMDA-receptor negative allosteric modulators, docking and molecular dynamics simulations were used to explore the binding mode of biphenyl-based compounds and guide the optimization of their structure-activity relationship. nih.gov

Molecular dynamics simulations can provide further insights into the dynamic behavior of the ligand-receptor complex, revealing the stability of binding modes and the role of water molecules in the binding site. nih.govmdpi.com For a molecule like this compound, simulations could be used to:

Assess the conformational changes in the molecule upon binding to a target.

Calculate the binding free energy to predict affinity.

Identify key amino acid residues involved in the interaction.

The combination of the azetidine scaffold with the biphenylmethyl substituent offers a versatile platform for designing new chemical entities. The azetidine core provides a rigid anchor and favorable physicochemical properties, while the biphenyl group can be further functionalized to fine-tune interactions with a specific biological target.

Table 3: Applications of Molecular Modeling in Scaffold-Based Design

Modeling TechniqueApplicationInsights Gained
Molecular DockingPredicts the preferred binding orientation of a ligand to a receptor.Identification of key interactions (hydrogen bonds, hydrophobic contacts).
Molecular DynamicsSimulates the time-dependent behavior of a molecular system.Assessment of binding stability and conformational flexibility.
3D-QSARRelates the 3D properties of molecules to their biological activity.Development of predictive models to guide the design of new analogs.
Virtual ScreeningComputationally screens large libraries of compounds for potential hits.Identification of novel scaffolds and lead compounds.

Applications of 3 4 Phenylphenyl Methyl Azetidine As a Molecular Building Block and Scaffold

Role of Azetidine (B1206935) Scaffolds in Complex Organic Synthesis

Azetidines, as four-membered saturated nitrogen heterocycles, occupy a special place in organic synthesis. Their utility stems from a significant degree of ring strain (approximately 25.4 kcal/mol), which makes them more reactive and susceptible to ring-opening reactions than their five-membered pyrrolidine (B122466) counterparts (5.4 kcal/mol), yet generally more stable and easier to handle than the highly strained three-membered aziridines (27.7 kcal/mol). birmingham.ac.ukrsc.org This balanced reactivity allows for their use in strain-release-driven reactions to construct more complex molecular architectures. rsc.orgacs.org

The synthesis of azetidine rings can be challenging, but numerous methods have been developed, including intramolecular cyclizations and cycloaddition reactions. rsc.orgorganic-chemistry.org Once formed, the azetidine ring can be functionalized at the nitrogen atom or at various positions on the carbon backbone. rsc.org The reduction of readily available azetidin-2-ones (β-lactams) is also a common route to access the azetidine core. acs.org Due to these characteristics, azetidines are considered privileged motifs in medicinal chemistry and versatile intermediates in synthetic chemistry, providing access to novel chemical space. rsc.orgnih.gov

HeterocycleNumber of Atoms in RingApproximate Ring Strain (kcal/mol)General Reactivity/Stability
Aziridine (B145994)327.7High reactivity, low stability
Azetidine 4 25.4 Moderate reactivity, moderate stability
Pyrrolidine55.4Low reactivity, high stability

This table presents a comparison of the approximate ring strain for azetidine and related saturated nitrogen heterocycles. birmingham.ac.ukrsc.org

Development of Novel Molecular Frameworks Incorporating the 3-[(4-Phenylphenyl)methyl]azetidine Moiety

The this compound moiety serves as a valuable starting point for the development of novel and complex molecular frameworks. While specific literature on the elaboration of this exact compound is nascent, established synthetic methodologies for 3-substituted azetidines provide a clear blueprint for its potential applications. acs.orgresearchgate.net The synthesis of diverse azetidine-based scaffolds, including fused, bridged, and spirocyclic ring systems, has been demonstrated from densely functionalized azetidine cores. acs.orgnih.gov

Key synthetic transformations to build more complex frameworks from a precursor like this compound would involve:

N-Functionalization: The secondary amine of the azetidine ring is a prime site for modification, allowing for the introduction of a wide array of substituents through N-alkylation, N-arylation, acylation, or sulfonylation.

Intramolecular Cyclizations: By introducing appropriate functional groups onto the nitrogen or the biphenyl (B1667301) ring, intramolecular reactions such as Buchwald-Hartwig amination or Heck reactions can be employed to create fused or bridged bicyclic systems. acs.org

Diversity-Oriented Synthesis (DOS): The azetidine core can be used in diversity-oriented synthesis pathways to rapidly generate libraries of structurally unique molecules for screening in drug discovery and chemical biology. nih.gov For instance, a 3-substituted azetidine can be elaborated into diazabicyclo[3.1.1]heptane ligands or spirocyclic systems. acs.org

Framework TypeGeneral Synthetic ApproachPotential ApplicationReference Example
Fused BicyclicIntramolecular Buchwald/Hartwig cross-coupling from an N-H azetidine and an ortho-haloaryl group.Rigid scaffolds for medicinal chemistry.Synthesis of tetrahydroquinoline core systems. acs.org
Bridged BicyclicIntramolecular substitution reaction from a cis-disubstituted azetidine.Conformationally constrained ligands.Synthesis of diazabicyclo[3.1.1]heptane ligands. acs.org
SpirocyclicIntramolecular cyclization onto a functional group attached to the azetidine nitrogen.3D-shaped molecules for drug discovery.Synthesis of spirocyclic piperazines. nih.gov

This table outlines examples of complex molecular frameworks that can be developed from functionalized azetidine scaffolds.

Potential as Chiral Auxiliaries or Ligands in Catalysis

Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in a variety of asymmetric transformations. birmingham.ac.ukresearchgate.net Their rigid, four-membered ring structure provides a well-defined steric environment that can effectively induce enantioselectivity in chemical reactions. Since the 1990s, chiral azetidines have been successfully utilized in reactions such as Friedel-Crafts alkylations, Henry (nitroaldol) reactions, and the addition of diethylzinc (B1219324) to aldehydes. birmingham.ac.ukresearchgate.netresearchgate.net

For example, enantiopure 1,2,4-trisubstituted amino azetidines with a cis relative configuration have been shown to be excellent ligands for copper in the asymmetric Henry reaction, achieving enantiomeric excesses (>99.5% ee) that underscore their potential. bham.ac.uk Similarly, C2-symmetric 2,4-disubstituted azetidines have been synthesized and used as chiral ligands. researchgate.net

Given this precedent, a chiral version of this compound holds significant promise as a ligand in asymmetric catalysis. The bulky biphenylmethyl group at the C3 position would create a distinct chiral pocket around a coordinated metal center, potentially influencing the stereochemical outcome of a catalyzed reaction. The synthesis of such a chiral molecule could be achieved through asymmetric synthesis or by resolution of a racemic mixture.

Azetidine Ligand TypeCatalyzed ReactionMetalKey Finding
cis-Amino AzetidinesHenry ReactionCopper (Cu)Excellent enantioselectivity (>99.5% ee) was achieved. bham.ac.uk
N-Substituted AzetidinylmethanolsDiethylzinc Addition to AldehydesZinc (Zn)High levels of enantioselectivity were observed. researchgate.net
Azetidine-2-carboxylic acidα-Amination of Carbonyls(Organocatalysis)Acted as an effective organocatalyst. researchgate.netresearchgate.net

This table summarizes selected applications of chiral azetidine derivatives in asymmetric catalysis.

Exploration in Materials Science Applications (e.g., Polymer Synthesis)

The inherent ring strain of azetidines makes them suitable monomers for cationic ring-opening polymerization (CROP), leading to the formation of polyamines. rsc.orgrsc.org This process has been studied for both the parent azetidine and various N-substituted derivatives, typically yielding hyperbranched poly(propylenimine) (PPI). rsc.orgacs.org These polymers have found applications in materials science, notably as components for CO₂ capture adsorbents. acs.org When impregnated into mesoporous silica (B1680970) scaffolds, the resulting PPI/silica composites show promise for capturing carbon dioxide from gas streams. rsc.orgacs.org

The polymerization of a monomer like this compound via CROP would be expected to produce a poly(propylenimine) backbone with pendant biphenylmethyl groups. The presence of these large, hydrophobic substituents would likely impart unique properties to the resulting polymer, such as:

Increased Thermal Stability: The rigid biphenyl groups could enhance the thermal stability of the polymer.

Modified Solubility: The polymer would likely exhibit enhanced solubility in organic solvents compared to unsubstituted PPI.

Self-Assembly Properties: The bulky, aromatic side chains could induce self-assembly behaviors, leading to the formation of structured materials.

Furthermore, azetidine derivatives have been employed as latent curing agents in polymer systems. For example, a triazetidine compound has been used as a single-component, self-curable agent for aqueous-based polyurethane dispersions, forming crosslinked films at ambient temperature through the reaction of the azetidine ring with carboxylic acid groups in the polymer backbone. researchgate.net

Design of Probes and Tools for Chemical Biology Research

Azetidine scaffolds are increasingly recognized for their utility in the design of sophisticated tools for chemical biology. Their rigid structure can confer favorable properties to bioactive molecules, and their unique chemical nature allows for the creation of novel probes. nih.govnih.gov

A prominent example is the development of the Janelia Fluor® (JF) dyes. youtube.com Researchers discovered that replacing the traditional N,N-dimethylamino groups on classic rhodamine fluorophores with azetidine rings resulted in fluorescent dyes with significantly improved brightness and photostability while retaining the crucial property of cell permeability. This structural modification has been generalized across a wide range of fluorophore scaffolds, leading to a palette of high-performance dyes that are widely used in advanced fluorescence imaging techniques. Putting substituents on the azetidine ring itself allows for fine-tuning of the spectral properties of the dyes. youtube.com

In another application, libraries of stereochemically defined azetidines have been synthesized for use in activity-based protein profiling (ABPP). nih.gov This approach uses small molecule probes to map the active sites of enzymes and other proteins directly in complex biological systems. The use of enantiopure azetidine probes revealed clear stereo- and chemo-selectivity in their interactions with proteins in human cancer cells, highlighting the value of this scaffold in discovering new protein-ligand interactions. nih.gov The this compound scaffold, with its distinct three-dimensional shape, could be readily incorporated into such probes to explore new regions of chemical and biological space.

Analytical and Spectroscopic Characterization Techniques for 3 4 Phenylphenyl Methyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within 3-[(4-Phenylphenyl)methyl]azetidine.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a map of the proton framework. The aromatic protons of the biphenyl (B1667301) group are expected to appear in the downfield region (typically δ 7.0-8.0 ppm), with their specific shifts and coupling constants being influenced by their relative positions on the two phenyl rings. The protons of the azetidine (B1206935) ring and the methylene (B1212753) bridge will resonate in the upfield region. The methine proton at the 3-position of the azetidine ring is a key diagnostic signal, and its coupling with adjacent protons can provide conformational information.

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms and information about their electronic environment. The quaternary carbons of the biphenyl system and the carbons of the azetidine ring will have characteristic chemical shifts. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on known data for similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Biphenyl-H 7.20 - 7.80 Multiplet
Methylene-CH₂ (benzyl) ~2.80 - 3.00 Doublet
Azetidine-CH (position 3) ~3.00 - 3.30 Multiplet
Azetidine-CH₂ (positions 2, 4) ~3.50 - 4.00 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Biphenyl-C (quaternary) 138 - 142
Biphenyl-CH 125 - 130
Methylene-CH₂ (benzyl) ~38
Azetidine-CH (position 3) ~40

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula.

For this compound (C₁₆H₁₇N), the expected monoisotopic mass can be calculated. In the mass spectrum, the molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the molecular formula. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information. Common fragmentation pathways would likely involve the cleavage of the bond between the azetidine ring and the benzyl (B1604629) group, leading to characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data for this compound

Data Type Expected Value
Molecular Formula C₁₆H₁₇N
Molecular Weight 223.31 g/mol
Monoisotopic Mass 223.1361 u
Expected [M+H]⁺ (HRMS) 224.1434

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include the N-H stretching vibration of the secondary amine in the azetidine ring, C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule, and C=C stretching vibrations for the aromatic rings. The presence of the azetidine ring may also give rise to specific ring deformation vibrations.

Table 4: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine) 3300 - 3500 Medium
C-H Stretch (aromatic) 3000 - 3100 Medium to Weak
C-H Stretch (aliphatic) 2850 - 3000 Medium
C=C Stretch (aromatic) 1400 - 1600 Medium to Strong

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For a chiral molecule like this compound, which has a stereocenter at the 3-position of the azetidine ring, X-ray analysis of a single crystal would unambiguously establish the R or S configuration.

The analysis would also provide precise bond lengths, bond angles, and torsion angles, revealing the puckering of the azetidine ring and the rotational conformation around the single bonds. This information is invaluable for understanding the molecule's shape and potential interactions. As of the latest literature search, no publicly available crystallographic data for this compound has been reported.

Chromatographic Techniques for Purity and Isolation (e.g., GC, LC/MS)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are particularly relevant for a compound like this compound.

GC, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), can be used to determine the purity of volatile samples. The retention time of the compound is a characteristic property under specific chromatographic conditions.

LC/MS is a versatile technique that separates compounds in the liquid phase followed by mass spectrometric detection. It is well-suited for non-volatile or thermally sensitive compounds. Reversed-phase HPLC with a C18 column is a common choice for separating molecules of this type. The purity of the compound can be determined by the relative area of its peak in the chromatogram. Preparative HPLC can be employed for the isolation and purification of the compound.

Table 5: Typical Chromatographic Conditions for Analysis of this compound

Technique Column Mobile Phase/Carrier Gas Detection
GC-MS Capillary column (e.g., DB-5ms) Helium Mass Spectrometry

Future Research Directions and Outlook for 3 4 Phenylphenyl Methyl Azetidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of azetidine-containing molecules has traditionally been challenging due to the high ring strain of the four-membered heterocycle. nih.govresearchwithrutgers.comresearchgate.net Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 3-[(4-Phenylphenyl)methyl]azetidine and its derivatives.

Key areas of development include:

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction ([2+2] photocycloaddition), are emerging as powerful tools for constructing azetidine (B1206935) rings. nih.govrsc.orgbohrium.com These methods often proceed under mild conditions and offer a high degree of control over stereochemistry. nih.govnih.gov Future work could explore the application of photocatalysis to the synthesis of this compound, potentially leading to more efficient and scalable routes. nih.govthescience.dev

Catalytic [3+1] Cyclizations: Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes presents another promising strategy for azetidine synthesis. nih.gov This approach offers an atom-economic pathway to substituted azetidines and could be adapted for the synthesis of the target molecule. nih.gov

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and efficiency for the production of fine chemicals. Applying flow chemistry to the synthesis of this compound could enable better control over reaction parameters and facilitate a more sustainable manufacturing process.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide highly selective and environmentally friendly methods for constructing the azetidine core and introducing the biphenylmethyl substituent.

A comparison of traditional and emerging synthetic methods for azetidines is presented in the table below.

Synthetic Method Description Advantages Challenges Relevant Research
Traditional Cyclization Intramolecular nucleophilic substitution of γ-haloamines or ring-opening of activated precursors.Well-established methods.Often requires harsh conditions, multi-step sequences, and may have limited substrate scope. researchgate.net acs.org
Aza Paternò-Büchi Reaction [2+2] photocycloaddition between an imine and an alkene.High efficiency for functionalized azetidines, often with good stereocontrol. rsc.orgCan be limited by the electronic properties of the reactants. rsc.org nih.govrsc.orgbohrium.com
[3+1] Radical Cascade Cyclization Photo-induced copper-catalyzed reaction of aliphatic amines and alkynes.Atom-economic and provides access to diverse substitutions. nih.govRequires careful control of radical intermediates. nih.gov

Exploration of Novel Reactivity Patterns and Transformations

The inherent ring strain of the azetidine ring in this compound makes it a versatile synthetic intermediate. researchwithrutgers.comrsc.org Future research will undoubtedly focus on unlocking new reactivity patterns and transformations.

Key areas for exploration include:

Ring-Opening Reactions: The strained four-membered ring can be selectively opened by various nucleophiles and electrophiles, providing access to a wide range of acyclic and heterocyclic structures. youtube.com Investigating the ring-opening reactions of this compound could lead to the synthesis of novel amines and other functionalized molecules.

Ring-Expansion Reactions: Azetidines can undergo ring expansion to form larger heterocycles such as pyrrolidines and piperidines. acs.org Exploring these transformations with this compound could provide access to new scaffolds with potential biological activity.

C-H Functionalization: Direct functionalization of the C-H bonds of the azetidine ring or the biphenyl (B1667301) moiety would provide a highly efficient way to introduce new functional groups and create molecular diversity.

Polymerization: The strained nature of the azetidine ring makes it a potential monomer for ring-opening polymerization. rsc.org Investigating the polymerization of this compound could lead to the development of novel polymers with unique properties.

Integration into Advanced Functional Molecules Beyond Direct Therapeutic Application

While azetidine derivatives have shown promise in medicinal chemistry, the unique properties of this compound suggest its potential for applications beyond the pharmaceutical realm. nih.govnih.govnih.gov

Potential areas of investigation include:

Materials Science: The rigid biphenyl unit combined with the polar azetidine ring could lead to the development of novel liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials. The synthesis of biphenyl-4-carboxylic acid amides containing an azetidine ring has been reported, indicating the potential for creating complex molecular architectures. researchgate.netorientjchem.org

Catalysis: The azetidine nitrogen can act as a ligand for metal catalysts. Incorporating the this compound scaffold into chiral ligands could lead to new asymmetric catalysts for a variety of organic transformations.

Molecular Probes: The biphenyl moiety can exhibit fluorescence. Attaching reporter groups to the azetidine ring could lead to the development of fluorescent probes for biological imaging or sensing applications.

Advanced Computational Studies for Predictive Design and Mechanistic Understanding

Computational chemistry is becoming an increasingly powerful tool in chemical research. thescience.devmit.edu For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications.

Future computational work could focus on:

Predicting Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the feasibility and selectivity of new synthetic routes and transformations. researchgate.netresearchgate.netacs.org This can help to guide experimental work and accelerate the discovery of new chemistry. thescience.devmit.edu

Understanding Reaction Mechanisms: Computational studies can provide detailed mechanistic insights into the reactions of this compound, helping to explain observed reactivity and stereoselectivity. acs.org

Designing Novel Functional Molecules: Molecular modeling can be used to design new molecules based on the this compound scaffold with specific desired properties, such as enhanced catalytic activity or specific binding to a biological target.

The table below outlines some key computational parameters and their relevance to the study of azetidine derivatives.

Computational Method/Parameter Description Application to this compound Relevant Research
Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure of many-body systems.Calculating geometric structures, reaction energies, and spectroscopic properties. Predicting reaction pathways and transition states. researchgate.netresearchgate.netacs.org
Molecular Dynamics (MD) Simulations A computer simulation method for analyzing the physical movements of atoms and molecules.Studying the conformational dynamics of the molecule and its interactions with other molecules or surfaces.
Quantitative Structure-Activity Relationship (QSAR) A computational modeling method for revealing relationships between chemical structures and their biological activities.Predicting the potential therapeutic activity of derivatives based on their structural features.
Frontier Molecular Orbital (FMO) Theory A theory that uses the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict the reactivity of molecules.Understanding and predicting the outcome of pericyclic reactions and other transformations. thescience.devmit.edu

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to new discoveries in synthesis, catalysis, materials science, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.